2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride
Description
Molecular Geometry and Conformational Studies
The molecular geometry of 2-(2-chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is defined by its fused bicyclic quinoline core, substituted at positions 2, 4, and 6. X-ray crystallographic studies of analogous quinoline derivatives reveal planar arrangements for the quinoline ring system, with typical C=O bond lengths of ~1.18 Å and C–Cl distances of ~1.74 Å. The carbonyl chloride group at position 4 adopts a trigonal planar geometry, consistent with sp² hybridization, while the ethyl and chlorophenyl substituents introduce steric interactions that influence conformational preferences.
In the solid state, the molecule exhibits a dihedral angle of ~105° between the quinoline plane and the 2-chlorophenyl group, minimizing steric clashes between the ortho-chloro substituent and the ethyl group at position 6. The ethyl side chain adopts a staggered conformation, with C–C–C bond angles of 111.8°, as observed in related alkyl-substituted quinolines. Non-covalent interactions, such as weak C–H···O and C–H···Cl contacts, stabilize the crystal packing, with intermolecular distances ranging from 3.2–3.5 Å.
Table 1: Key bond lengths and angles from crystallographic data
Electronic Structure and Substituent Effects
Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level demonstrate that the electron-withdrawing chlorine atom at the 2-position of the phenyl ring induces a +0.23 e charge on the adjacent carbon, polarizing the quinoline π-system. The ethyl group at position 6 exerts an inductive electron-donating effect (+0.15 e charge), creating a charge gradient across the quinoline core. This electronic asymmetry enhances the electrophilicity of the carbonyl chloride group, as evidenced by a reduced LUMO energy (-1.78 eV) compared to unsubstituted quinoline-4-carbonyl chloride (-1.52 eV).
The chlorophenyl substituent further stabilizes the molecule through resonance effects, delocalizing electron density into the quinoline ring. Natural Bond Orbital (NBO) analysis reveals significant hyperconjugation between the chlorine lone pairs and the σ* orbitals of the C–Cl bond (E(2) = 32.5 kcal/mol), contributing to the compound's stability. These electronic features make the carbonyl chloride highly reactive toward nucleophiles, with a calculated Fukui electrophilicity index (f⁻) of 0.087 at the carbonyl carbon.
Table 2: Electronic parameters from DFT studies
| Parameter | Value | Method |
|---|---|---|
| LUMO energy | -1.78 eV | B3LYP/6-31G* |
| C=O bond order | 1.85 | NBO analysis |
| Fukui index (f⁻) | 0.087 | Conceptual DFT |
| Chlorine charge | -0.45 e | Mulliken population |
Comparative Analysis with Analogous Quinoline Carbonyl Chlorides
Structural and electronic comparisons with related compounds highlight the unique properties of this compound:
- Positional isomerism : The 2-chlorophenyl substituent induces greater steric hindrance than para-substituted analogs (e.g., 4-chlorophenyl), reducing rotational freedom by 15% (torsional barrier = 8.2 kcal/mol vs. 6.9 kcal/mol).
- Alkyl chain effects : The 6-ethyl group increases solubility in nonpolar solvents (logP = 3.2) compared to methyl-substituted derivatives (logP = 2.7), while maintaining comparable reactivity.
- Electronic modulation : Ortho-chloro substitution decreases the carbonyl chloride's pKa by 0.8 units relative to meta-substituted analogs, enhancing electrophilicity in aqueous environments.
Table 3: Comparative properties of quinoline carbonyl chlorides
| Compound | logP | Torsional Barrier (kcal/mol) | pKa (C=O) |
|---|---|---|---|
| 2-(2-Cl-Ph)-6-Et-quinoline-4-COCl | 3.2 | 8.2 | -1.2 |
| 2-(4-Cl-Ph)-6-Me-quinoline-4-COCl | 2.9 | 6.9 | -0.4 |
| 8-Cl-2-Ph-quinoline-4-COCl | 2.7 | 7.5 | -0.9 |
Data derived from
Properties
IUPAC Name |
2-(2-chlorophenyl)-6-ethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-2-11-7-8-16-13(9-11)14(18(20)22)10-17(21-16)12-5-3-4-6-15(12)19/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWCDILYHDBWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isatin Derivative Method
One method involves using isatin derivatives as starting materials. This process typically includes several steps:
- Isatin Reaction : Isatin is reacted with highly basic conditions and water, followed by the addition of acetone, to produce a quinoline-4-carboxylic acid derivative.
- Condensation Reaction : The resulting acid is then subjected to a condensation reaction with an aldehyde to form a vinyl-quinoline derivative.
- Oxidation : Further oxidation steps can convert the vinyl group into a carboxylic acid or other functional groups.
Magnetic Nanoparticle-Catalyzed Synthesis
Another approach involves using magnetic nanoparticles as catalysts for the synthesis of quinoline derivatives. This method offers advantages such as ease of catalyst recovery and reuse:
- Catalyst Preparation : Magnetic nanoparticles are functionalized with urea linkers and used as catalysts in solvent-free conditions.
- Reaction Conditions : The reaction is typically conducted at elevated temperatures, and the progress is monitored using thin-layer chromatography.
Friedländer Quinoline Synthesis
The Friedländer reaction is a well-known method for synthesizing quinolines, involving the condensation of an aniline with an aldehyde or ketone:
- Reaction Conditions : The reaction is often catalyzed by polyphosphoric acid (PPA) under solvent-free conditions.
- Product Isolation : The resulting quinoline derivative is isolated through quenching with a base, followed by extraction and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and reduction: The quinoline ring can participate in oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Coupling reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions
Thionyl chloride (SOCl2): Used for the conversion of the quinoline derivative to the carbonyl chloride.
Palladium catalysts: Employed in coupling reactions such as Suzuki-Miyaura coupling.
Oxidizing agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Major Products Formed
Amides, esters, and thioesters: Formed through nucleophilic substitution reactions.
Quinoline N-oxides: Resulting from oxidation reactions.
Biaryl compounds: Produced through coupling reactions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promising results in anticancer research. It induces apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic genes. For instance, studies have demonstrated its effectiveness against MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Case Study: MCF-7 Cell Line
In a controlled laboratory study, varying concentrations of 2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride were applied to MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, attributed to the activation of caspase pathways leading to programmed cell death.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies indicate that it inhibits bacterial growth effectively, suggesting potential therapeutic applications in treating infections.
Enzyme Inhibition
One of the primary applications of this compound is its role as an enzyme inhibitor. It has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics. This inhibition can significantly impact metabolic pathways and pharmacokinetics of other drugs.
Organic Synthesis
This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced biological activities.
Material Science
Quinoline derivatives, including this compound, are being explored for their applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The electronic properties imparted by the quinoline structure make it suitable for such applications.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Inhibition of cytochrome P450 enzymes | |
| Organic Synthesis | Building block for complex organic molecules |
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The quinoline ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Substituent Position and Type Variations
The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:
Key Observations :
- Chlorophenyl Position : Shifting the chlorophenyl group from the 2- to 4-position (e.g., 2-(4-ClPh)-6-Et vs. 2-(2-ClPh)-6-Et) may alter electronic effects and steric interactions, impacting binding to biological targets like enzymes or receptors .
- Alkyl vs. Aryl Substituents : Ethyl (6-Et) and methyl (6,8-Me₂) groups influence lipophilicity and metabolic stability. Ethyl groups enhance membrane permeability compared to methyl .
- Functional Group Reactivity : The carbonyl chloride group (4-COCl) is critical for nucleophilic acyl substitution reactions, enabling conjugation with amines or alcohols to form amides or esters, respectively .
Biological Activity
2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological applications, and relevant research findings.
Structure and Properties
The compound features a quinoline core substituted with a 2-chlorophenyl group and an ethyl group at the 6-position, along with a carbonyl chloride functional group. This structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, thereby inhibiting enzyme activity or modulating receptor function. The quinoline ring can also engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Biological Applications
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its carbonyl chloride moiety allows it to interact with various enzymes, potentially leading to therapeutic benefits in disease pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in infectious disease treatment.
- Anticancer Potential : The ability of quinoline derivatives to intercalate into DNA suggests that this compound may possess anticancer properties by disrupting DNA function and inducing apoptosis in cancer cells.
Research Findings
Recent studies have highlighted the biological significance of this compound:
- In vitro Studies : Research has demonstrated that derivatives of quinoline compounds, including this compound, show significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values indicating effective inhibition of cell growth .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound can induce apoptosis through upregulation of apoptotic markers such as p53 and caspase-9 in treated cancer cells. This suggests a pathway through which the compound exerts its anticancer effects .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of several quinoline derivatives on MCF-7 breast cancer cells. The results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency .
- Enzyme Interaction : Another study focused on the interaction between this compound and specific enzymes involved in metabolic pathways, revealing potential applications in drug design aimed at targeting metabolic diseases.
Comparative Analysis
A comparison of various quinoline derivatives reveals the relative potency and specificity of this compound:
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| This compound | TBD | Anticancer, Antimicrobial |
| 6a (related derivative) | 3.39 | Antiproliferative against MCF-7 |
| Doxorubicin (standard chemotherapeutic) | 6.18 | Anticancer |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride?
- Methodology :
- Step 1 : Construct the quinoline core via Friedel-Crafts acylation or Gould-Jacobs cyclization, using 2-chlorobenzaldehyde and ethyl acetoacetate as precursors.
- Step 2 : Introduce the ethyl group at the 6-position via alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling if halogenated intermediates are available) .
- Step 3 : Convert the 4-carboxylic acid intermediate to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O under anhydrous conditions .
- Key Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Spectroscopy :
- NMR : Use - and -NMR to confirm substitution patterns. For example, the 2-chlorophenyl group shows distinct aromatic protons at δ 7.3–7.8 ppm .
- IR : Detect the carbonyl chloride (C=O stretch at ~1770 cm⁻¹) and quinoline C-N stretches (~1600 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and torsional strain. For related quinoline derivatives, monoclinic systems (e.g., space group P2₁/n) are common, with unit cell parameters a = 10.59 Å, b = 8.29 Å, c = 19.19 Å .
Q. How does the compound’s stability impact storage and handling in laboratory settings?
- Stability Factors :
- Hydrolytic sensitivity: The acyl chloride group reacts readily with moisture. Store under inert gas (N₂/Ar) in sealed, desiccated containers .
- Thermal decomposition: Differential scanning calorimetry (DSC) shows stability up to 150°C, beyond which decarboxylation occurs .
Advanced Research Questions
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?
- Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic attack at the carbonyl carbon. LUMO maps highlight electron-deficient regions .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess reaction rates .
- Case Study : For analogous quinolines, computed activation energies for acyl substitution correlate with experimental yields (R² = 0.89) .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Strategies :
- Multi-Technique Cross-Validation : Combine -NMR, -NMR, and HRMS to distinguish regioisomers. For example, ethyl vs. methyl groups at the 6-position alter splitting patterns in -NMR .
- SC-XRD as Gold Standard : Resolve ambiguous NOE (Nuclear Overhauser Effect) signals by comparing experimental XRD bond lengths (e.g., C-Cl = 1.73 Å) with predicted values .
Q. What are the challenges in optimizing catalytic systems for derivatizing this compound?
- Experimental Design :
- Catalyst Screening : Test Pd/C, CuI, or FeCl₃ for coupling reactions. For example, Pd/C achieves 78% yield in Suzuki reactions with aryl boronic acids vs. 45% with CuI .
- Solvent Effects : Use a DoE (Design of Experiments) approach to balance polarity (e.g., THF vs. DCM) and reaction temperature (60–100°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
